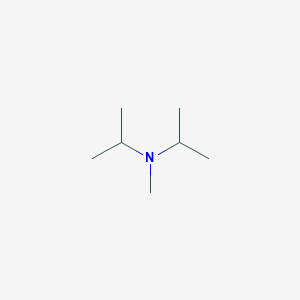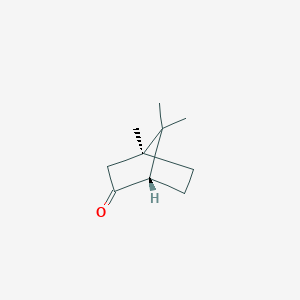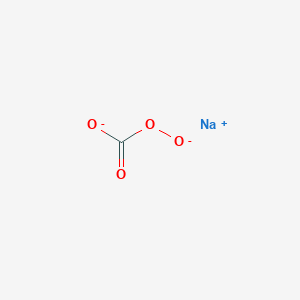
Dysprosium phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium phosphate is a chemical compound that consists of dysprosium, a rare earth element, and phosphate, a polyatomic ion. Dysprosium is a silvery-white metal that is highly reactive and is found in various minerals. Dysprosium phosphate is a crucial component in various scientific research applications and has unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of dysprosium phosphate is not well understood, but it is believed to involve the interaction between dysprosium ions and phosphate ions. Dysprosium ions have a high magnetic moment, making them useful in magnetic applications. Phosphate ions have a negative charge, making them useful in catalytic applications. The interaction between dysprosium ions and phosphate ions is believed to enhance the magnetic and catalytic properties of dysprosium phosphate.
Biochemische Und Physiologische Effekte
Dysprosium phosphate has unique biochemical and physiological effects. Dysprosium is not an essential element for human health, and there are no known physiological functions of dysprosium in the human body. However, dysprosium has been shown to have low toxicity and is not considered to be a significant health hazard. Dysprosium phosphate has been shown to have antimicrobial properties, making it useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Dysprosium phosphate has various advantages and limitations for lab experiments. Dysprosium phosphate is a stable and easy-to-handle compound that can be synthesized using various methods. Dysprosium phosphate has unique magnetic and catalytic properties, making it useful in various scientific research applications. However, dysprosium is a rare and expensive element, making dysprosium phosphate relatively expensive compared to other compounds. Dysprosium phosphate also has limited solubility in water, making it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are various future directions for dysprosium phosphate research. One future direction is the development of new dysprosium phosphate-based catalysts for organic synthesis and biomass conversion. Another future direction is the development of new dysprosium phosphate-based luminescent materials for medical imaging and radiation detection. Another future direction is the development of new dysprosium phosphate-based magnetic materials for magnetic refrigeration and data storage. Finally, there is a need for further research into the mechanism of action of dysprosium phosphate and its potential applications in various scientific fields.
Synthesemethoden
Dysprosium phosphate can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel method. The precipitation method involves mixing dysprosium chloride and ammonium phosphate in a solution and then adding a precipitating agent to form a solid. The hydrothermal synthesis method involves heating dysprosium oxide and phosphoric acid in a high-pressure vessel at high temperatures to form a crystalline product. The sol-gel method involves mixing dysprosium nitrate and phosphoric acid in a solution and then drying the solution to form a gel, which is then heated to form a solid.
Wissenschaftliche Forschungsanwendungen
Dysprosium phosphate has various scientific research applications, including in the fields of catalysis, luminescence, and magnetism. Dysprosium phosphate is used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the conversion of biomass into biofuels. Dysprosium phosphate is also used in luminescent materials, such as phosphors and scintillators, which are used in medical imaging and radiation detection. Dysprosium phosphate is also used in magnetic materials, such as magnetic refrigerants and magnetic data storage devices.
Eigenschaften
CAS-Nummer |
13863-49-5 |
|---|---|
Produktname |
Dysprosium phosphate |
Molekularformel |
DyO4P |
Molekulargewicht |
257.47 g/mol |
IUPAC-Name |
dysprosium(3+);phosphate |
InChI |
InChI=1S/Dy.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |
InChI-Schlüssel |
UIUJMPLGCICBOO-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Dy+3] |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[Dy+3] |
Andere CAS-Nummern |
13863-49-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)












